molecular formula C20H20ClN3O3 B277398 N-(3-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277398
M. Wt: 385.8 g/mol
InChI Key: NFJONSZIQYHSPT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMX-2043 and is a member of the class of compounds known as 1,2,4-oxadiazoles. The purpose of

Mechanism Of Action

The exact mechanism of action of CMX-2043 is not fully understood, but it is believed to involve the modulation of mitochondrial function and the reduction of oxidative stress. CMX-2043 has been shown to increase the expression of genes involved in mitochondrial biogenesis and function, which may contribute to its cardioprotective effects. Additionally, CMX-2043 has been shown to reduce the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage.
Biochemical and physiological effects:
CMX-2043 has been shown to have a number of biochemical and physiological effects in animal models. In addition to its cardioprotective and anti-inflammatory effects, CMX-2043 has been shown to reduce apoptosis (programmed cell death), improve endothelial function, and reduce the production of pro-inflammatory cytokines. These effects suggest that CMX-2043 may have potential applications in a variety of disease states.

Advantages And Limitations For Lab Experiments

One of the primary advantages of CMX-2043 for lab experiments is its high yield in the synthesis process. Additionally, CMX-2043 has been shown to have a favorable safety profile in animal studies, which makes it a promising candidate for further research. However, one of the limitations of CMX-2043 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease states.

Future Directions

There are a number of potential future directions for research on CMX-2043. One area of interest is in the development of novel drug delivery systems to improve the bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of CMX-2043 and to identify specific disease states where it may be effective. Finally, there is potential for the development of analogs of CMX-2043 with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of CMX-2043 involves the reaction between 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine and 3-chloro-2-methylbenzoic acid, which results in the formation of the desired compound. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of the synthesis process is typically high, ranging from 70-90%.

Scientific Research Applications

CMX-2043 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cardiovascular disease, where CMX-2043 has been shown to have cardioprotective effects. Specifically, CMX-2043 has been shown to reduce myocardial infarction size, improve cardiac function, and reduce oxidative stress in animal models of myocardial infarction. Additionally, CMX-2043 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

properties

Product Name

N-(3-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C20H20ClN3O3/c1-13-15(21)8-5-9-16(13)22-18(25)11-6-12-19-23-20(24-27-19)14-7-3-4-10-17(14)26-2/h3-5,7-10H,6,11-12H2,1-2H3,(H,22,25)

InChI Key

NFJONSZIQYHSPT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC

Origin of Product

United States

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